Éster etílico de ácido 1-Boc-D-pirroglutamático

Descripción general

Descripción

Stereoselective Reactions Analysis

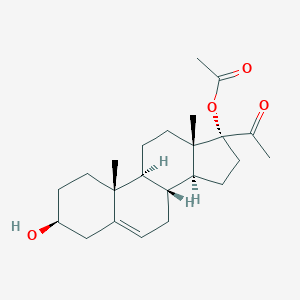

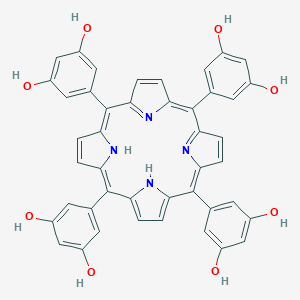

The study of stereoselective reactions involving lithium enolates derived from N-Boc protected pyroglutamic esters has shown that these compounds can react with electrophiles to yield products without losing the integrity of the chiral center. Specifically, when benzyl bromides are used as electrophiles, the reaction is stereospecific, leading exclusively to the trans isomer. This indicates a high level of control over the stereochemistry of the reaction, which is crucial for the synthesis of enantiomerically pure compounds. However, when other reactive electrophiles are introduced, a 2:1 trans/cis diastereomeric mixture is obtained, regardless of the steric bulk of the ester group. This suggests that while the reaction is stereoselective, the degree of selectivity can vary depending on the nature of the electrophile used .

Enzymatic Interaction with Pyroglutamic Esters

The interaction of pyroglutamic esters with enzymes has been explored through the purification and characterization of bovine brain pyroglutamyl aminopeptidase type-1 (PAP-I). This enzyme is capable of cleaving the pyroglutamic acid residue from the amino terminus of various neuropeptides. The study found that PAP-I requires a reducing agent for activity and is strongly inhibited by transition metal ions, sulphydryl-blocking agents, and pyroglutamate analogs. The enzyme shows a broad substrate specificity, excluding substrates that begin with a pGlu-Pro bond. These findings are significant as they provide insight into the biochemical pathways involving pyroglutamic esters and their potential regulation or inhibition, which could be relevant for understanding the metabolism of neuropeptides and designing inhibitors for therapeutic purposes .

Regioselective Ring Opening Analysis

The regioselective ring opening of chiral N-Boc protected pyroglutamate and pyroaminoadipate ethyl esters has been investigated, revealing that these compounds can be converted into mixed diesters, ω-amide, and ω-thioesters under neutral or basic conditions. The use of KCN as a catalyst under neutral conditions, with the assistance of ultrasound, accelerates the reaction, while basic conditions further shorten reaction times. Importantly, these reactions preserve the chirality of the α-amino acid and do not result in transesterification of the α-ester. This study provides valuable information on the chemical behavior of N-Boc protected pyroglutamate esters and their potential applications in the synthesis of complex molecules where the preservation of chirality is essential .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Boc-D-Pyroglutamic acid ethyl ester, the studies do imply certain properties based on the reactions described. For instance, the stability of the chiral center during reactions suggests that the compound has a robust molecular structure that resists racemization. The ability to undergo regioselective ring opening without transesterification indicates that the ester groups in the molecule have different reactivity profiles, which could be exploited in synthetic chemistry. Additionally, the interaction with PAP-I suggests that the compound may have biological relevance, potentially as a substrate or inhibitor of this enzyme. These properties are crucial for understanding the compound's behavior in various chemical and biological contexts.

Aplicaciones Científicas De Investigación

Desafortunadamente, las aplicaciones específicas en diferentes campos no están disponibles fácilmente. Esto es probable porque el compuesto se utiliza en una amplia variedad de contextos dependiendo de las moléculas específicas que se están utilizando para sintetizar.

Síntesis de medicamentos

Los aminoácidos protegidos con Boc, como “Éster etílico de ácido 1-Boc-D-pirroglutamático”, a menudo se utilizan en la síntesis de medicamentos basados en péptidos. El grupo Boc sirve para proteger el aminoácido durante la síntesis y se puede eliminar posteriormente para obtener el producto deseado .

Investigación y desarrollo

En entornos de investigación, “this compound” se puede utilizar para sintetizar una variedad de moléculas para su estudio. Esto podría incluir posibles nuevos medicamentos, materiales o sondas químicas .

Industria química

En la industria química, compuestos como “this compound” se pueden utilizar para sintetizar otros productos químicos de valor comercial .

Bioquímica

En bioquímica, los aminoácidos protegidos con Boc se pueden utilizar para estudiar la estructura y función de las proteínas. También se pueden utilizar para producir proteínas modificadas con propiedades alteradas .

Ciencia de materiales

En la ciencia de los materiales, “this compound” podría usarse potencialmente en la síntesis de nuevos materiales, como polímeros con propiedades específicas .

Agricultura

En agricultura, compuestos como “this compound” podrían usarse potencialmente en la síntesis de nuevos pesticidas o fertilizantes<a aria-label="1: 6. Agricultura" data-citationid="a9add0e4-4577-dcd3-2e78-f20e8e0f9c98

Mecanismo De Acción

Target of Action

1-Boc-D-Pyroglutamic acid ethyl ester is a Boc-protected Pyroglutamic acid derivative

Mode of Action

It is known that this compound is a boc-protected pyroglutamic acid derivative . This suggests that it may be used in the synthesis of other compounds or agents, possibly through deprotection of the Boc group.

Pharmacokinetics

Its molecular weight of 25728 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

As a Boc-protected Pyroglutamic acid derivative, it may be used in the synthesis of other compounds or agents .

Action Environment

It is recommended to store the compound at -20°c for long-term storage .

Safety and Hazards

Direcciones Futuras

Propiedades

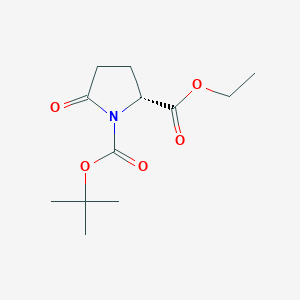

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWWGFSJHCFVOW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356252 | |

| Record name | 1-Boc-D-Pyroglutamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144978-35-8 | |

| Record name | 1-Boc-D-Pyroglutamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)

![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)